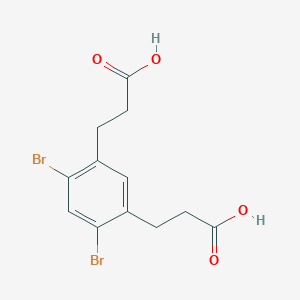
3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two propanoic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid typically involves the bromination of a precursor compound, such as 1,3-phenylene dipropanoic acid. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired positions on the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of the parent phenylene dipropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the parent phenylene dipropanoic acid.
Substitution: Formation of substituted phenylene dipropanoic acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(1,3-Phenylene)dipropanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Contains oxygen atoms in place of bromine, leading to distinct properties and uses.
(4,6-Dichloro-1,3-phenylene)diboronic acid:
Uniqueness
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89767-79-3 |
|---|---|
Molekularformel |
C12H12Br2O4 |
Molekulargewicht |
380.03 g/mol |
IUPAC-Name |
3-[2,4-dibromo-5-(2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12Br2O4/c13-9-6-10(14)8(2-4-12(17)18)5-7(9)1-3-11(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IFOWIWXAMSEBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1CCC(=O)O)Br)Br)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


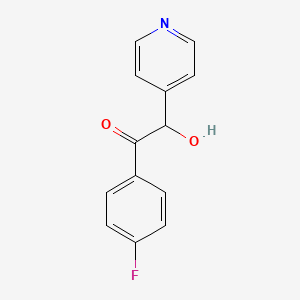
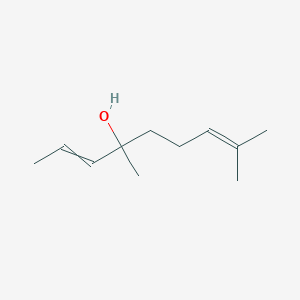
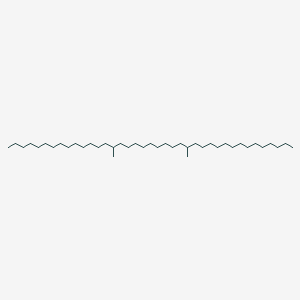
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)

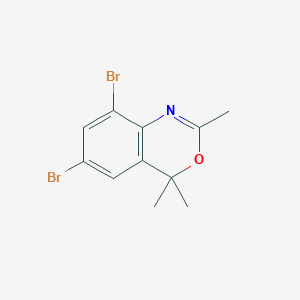
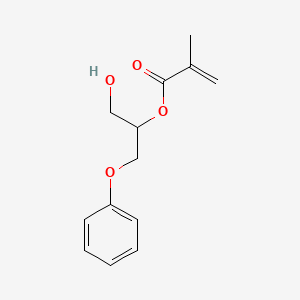
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

